molecular formula C10H16Cl2N2O B13458726 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B13458726
M. Wt: 251.15 g/mol
InChI Key: NUTMCTQGRAAZSE-UHFFFAOYSA-N
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Description

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine ring. This can be achieved through various methods, including the use of amines and aldehydes under acidic or basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzodiazepine ring or the methoxy group, leading to different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzodiazepine derivatives with altered functional groups, which can have different pharmacological properties.

Scientific Research Applications

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems, particularly its interactions with neurotransmitter receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the central nervous system. It binds to benzodiazepine receptors, which are part of the GABA-A receptor complex. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the brain, which can result in sedation, anxiolysis, and muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its pharmacological profile and chemical reactivity.

Properties

Molecular Formula

C10H16Cl2N2O

Molecular Weight

251.15 g/mol

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H

InChI Key

NUTMCTQGRAAZSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CNCCN2)C=C1.Cl.Cl

Origin of Product

United States

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